1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane is a siloxane compound characterized by its unique structural features. Its molecular formula is , and it has a molecular weight of approximately 374.71 g/mol. This compound appears as a colorless to pale yellow liquid with a density of 0.944 g/mL at 25°C and a boiling point range of 272-303°C .
The compound consists of two disiloxane units linked to norbornene-derived moieties, which contribute to its thermal stability and versatility in various applications. The presence of the norbornene structure allows for potential polymerization reactions, enhancing its utility in material science and biomedical fields.
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane, also known as tetramethyldisiloxane-bis(norbornene), is a silicon-based compound with the formula C₂₂H₃₈O Si₂. It has been explored as a precursor for the synthesis of various silicon-containing polymers, including hydrosilanes, polysiloxanes, and silica nanoparticles. These polymers possess unique properties like thermal stability, flexibility, and electrical insulating properties, making them attractive materials for various applications in electronics, coatings, and composites [].
These reactions make the compound valuable in synthesizing advanced materials with tailored properties.
The synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane typically involves:
These steps require careful control of reaction conditions to ensure high yields and purity.
Interaction studies of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane with biological systems are still emerging. Preliminary data suggest that it may interact favorably with cell membranes due to its hydrophobic characteristics. Further studies are needed to elucidate its specific interactions at the molecular level and assess its potential cytotoxicity.
Several compounds share structural similarities with 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,3-Bis(5-norbornene)dimethylsiloxy | C_{14}H_{22}O_{2}Si | Simpler structure with fewer siloxane units |
1-Methoxy-4-(5-norbornene) | C_{12}H_{16}O | Contains methoxy group; used in polymerization |
4-Vinylcyclohexene | C_{10}H_{10} | Lacks siloxane but shares polymerization potential |
The uniqueness of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane lies in its dual functionality as both a siloxane compound and a polymerizable moiety through norbornene units. This versatility allows for diverse applications not fully realized by simpler analogs.
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane represents a significant organosilicon compound characterized by its disiloxane backbone with two norbornene groups attached via ethyl linkers . The synthesis of this compound primarily relies on hydrosilylation reactions, which involve the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds . Hydrosilylation stands as one of the most fundamental and useful catalytic reactions for accessing organosilicon compounds, serving as a cornerstone in the preparation of siloxane derivatives with norbornene functionalities [3].
Platinum catalysts remain unmatched in catalytic activity for hydrosilylation reactions, making them the first choice for industrial applications involving 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane synthesis [3]. The mechanism of platinum-catalyzed hydrosilylation typically follows the Chalk-Harrod pathway, which proceeds through several key steps [9]:
The platinum catalyst facilitates the addition of the silicon-hydrogen bond to the carbon-carbon double bond of norbornene, forming a stable silicon-carbon bond that is crucial for the formation of the target disiloxane compound . This process is particularly effective with platinum complexes such as Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst (platinum divinyltetramethyldisiloxane complex) [3] [6].
At elevated temperatures above 100°C, platinum catalysts can undergo decomposition, leading to the precipitation of colloidal platinum in the reaction mixture [11]. This decomposition can significantly affect the reaction kinetics and product distribution, necessitating careful temperature control during the synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane [11] [6].
Palladium catalysts offer unique advantages for selective hydrosilylation in the synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane, particularly when stereochemical control is desired [4]. Recent advances in palladium catalysis have demonstrated highly enantioselective silicon-carbon coupling through hydrosilylation of carbonyl-activated alkenes using palladium catalysts with chiral ligands [4].
The mechanism of palladium-catalyzed hydrosilylation differs from platinum catalysis in several key aspects:
In the specific case of norbornadiene-2,5 hydrosilylation with siloxanes, palladium-salt/ligand catalytic systems have demonstrated remarkable selectivity, producing exclusively exo-isomers without any detectable endo-isomer formation [26]. This selectivity is particularly valuable for controlling the stereochemistry of the norbornene units in the target disiloxane compound [26].
Rhodium catalysts provide an alternative approach for the hydrosilylation of norbornene derivatives in the synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane, offering distinct mechanistic pathways and selectivity profiles [5]. The rhodium-catalyzed hydrosilylation mechanism involves several key intermediates and steps:
Mechanistic studies on rhodium-catalyzed enantioselective silylation have revealed a complex kinetic behavior that depends on the relative concentrations of the silane and norbornene [5]. When the silane concentration is higher than the norbornene concentration, the silyl complex serves as the major resting state, leading to a zeroth-order dependence on silane concentration and positive-order dependence on norbornene concentration [5]. Conversely, when the norbornene concentration exceeds the silane concentration, the norbornyl complex becomes the predominant rhodium species, resulting in a first-order dependence on silane concentration and a partial inverse-order dependence on norbornene concentration [5].
For the synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane, rhodium catalysts can offer advantages in terms of functional group tolerance and mild reaction conditions, though they generally show less selectivity compared to palladium catalysts when working with norbornene derivatives [5] [26].
The stereochemical control in the synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane is largely governed by the exo/endo selectivity in the hydrosilylation of norbornene derivatives [7] [26]. This selectivity is influenced by several key parameters:
In traditional Diels-Alder reactions, which share mechanistic similarities with hydrosilylation in terms of stereochemical outcomes, the endo product is typically favored over the exo product due to secondary orbital interactions [7]. However, in the hydrosilylation of norbornene derivatives for the synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane, this preference can be reversed through careful selection of catalysts and reaction conditions [26].
Recent computational studies have demonstrated that quantum vacuum fluctuations in optical or nanoplasmonic cavities can provide a means to control the stereoselectivity of cycloaddition reactions, including those relevant to norbornene synthesis [8]. By changing the molecular orientation with respect to the polarization of the cavity mode, reactions can be significantly inhibited or selectively enhanced to produce either endo or exo products on demand [8].
The choice of catalyst plays a decisive role in determining the stereochemical outcome of hydrosilylation reactions in the synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane [26] [10]. Different transition metal catalysts exhibit distinct stereochemical preferences:
The hydrosilylation of norbornadiene-2,5 with monohydrosiloxanes provides a clear illustration of these catalyst effects [26]. When platinum or rhodium catalysts are employed, the reaction typically produces a mixture of three isomers: exo-norbornenes, endo-norbornenes, and substituted nortricyclanes [26]. In contrast, palladium-based catalytic systems completely suppress the formation of endo-isomers, yielding only exo-norbornenes and nortricyclanes [26].
The influence of catalysts on stereochemical outcomes extends beyond simple metal identity to include oxidation state, coordination environment, and electronic properties [10]. For instance, in cobalt-catalyzed hydrosilylation, the oxidation states of the active catalyst can differ depending on the additives used, inducing variations in the spin multiplicity of the catalyst during the reaction and ultimately resulting in divergent regioselectivities [10].
Ligands play a crucial role in modulating the stereoselectivity of hydrosilylation reactions for the synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane by altering the electronic and steric properties of the metal catalyst [10] [26]. The effects of ligands on reaction selectivity include:
In the specific case of palladium-catalyzed hydrosilylation of norbornadiene-2,5, the selectivity between exo-norbornene and nortricyclane formation strongly depends on the nature of the ligand [26]. The highest exo selectivity has been achieved with R-MOP ligands, while dioxalane-containing ligands provide the highest catalytic activity [26].
Additive effects can also significantly influence ligand performance and reaction selectivity [10]. For example, in cobalt-catalyzed hydrosilylation of arylalkynes, the use of AlBui3 as an additive results in cis-α-addition selectivity, while NaBArF (tetrakis(3,5-bis(trifluoromethyl)phenyl)borate) as an additive leads to cis-β-addition selectivity [10]. These effects are attributed to changes in the oxidation state and spin multiplicity of the catalyst during the reaction [10].
Temperature and solvent selection significantly impact the efficiency and selectivity of hydrosilylation reactions in the synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane [11] [17]. These parameters influence reaction rates, catalyst stability, and product distribution:
Temperature effects:
Solvent effects:
The interplay between temperature and solvent effects is particularly important for optimizing the synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane [11] [17]. For instance, the stability of platinum catalysts at elevated temperatures can be enhanced by appropriate solvent selection, while the solubility of reactants and products can be modulated through temperature adjustments [11].
Understanding and optimizing reaction kinetics is essential for maximizing yields in the synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane through hydrosilylation approaches [15] [18]. Several strategies can be employed to enhance reaction rates and yields:
Kinetic studies of hydrosilylation reactions have revealed complex dependencies on reactant concentrations [18]. For instance, in plasmon-driven hydrosilylation of silicon surfaces, the reaction follows first-order adsorption kinetics, with the rate of change in grafted sites proportional to the number of available surface sites [18]. Similar principles apply to solution-phase hydrosilylation for the synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane, where reaction rates depend on the concentrations of both silane and norbornene components [18].
Alternative activation methods can also enhance yields and reaction rates [20]. For example, sonochemical activation has been demonstrated to promote hydrosilylation at room temperature, providing surface coverages approaching 30% after 24 hours [20]. The introduction of traditional radical initiators to the reaction mixture followed by sonication can reduce reaction times by approximately 4-fold [20].
Scaling up the synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane from laboratory to industrial scale presents several challenges that must be addressed to maintain reaction efficiency and product quality [13] [16]:
Heat transfer limitations: The square-cube law dictates that as reaction volume increases, the surface area-to-volume ratio decreases, significantly affecting heat transfer capabilities [13]. For a 1000-liter vessel compared to a 1-liter vessel, there is a 10-fold lower surface area-to-volume ratio, which can lead to heat accumulation and potential runaway reactions if exothermic events occur [13].
Solvent considerations: Only a limited number of solvents are economically viable on large scale, mostly derived from petrochemicals [13]. Environmental regulations increasingly restrict solvent options, with many chlorinated solvents now banned at manufacturing scale [13]. Early selection of the preferred long-term solvent is therefore highly desirable [13].
Catalyst efficiency: Optimizing catalyst loading becomes increasingly important at scale due to cost considerations and potential separation challenges [16]. For platinum-catalyzed hydrosilylation, reducing catalyst concentration while maintaining activity is a key objective [16].
Process safety: Scale-up is typically limited to maximum increments of 10-fold to ensure process safety, with thorough reaction calorimetry conducted as scale increases [13]. This is particularly important for hydrosilylation reactions, which can be exothermic [13].
Analytical control: Implementing robust analytical methods for reaction monitoring becomes critical at larger scales to ensure consistent product quality and optimal reaction endpoints [13] [16].
Table 1: Surface Area to Volume Ratio Changes with Increasing Reactor Size
Reactor Volume (L) | Surface Area (m²) | SA/V Ratio (m²/L) | SA/V Ratio (relative to 1 L reactor) |
---|---|---|---|
0.001 (Tube-scale) | 0.0004 | 0.407 | 9.3 |
1.0 (Laboratory) | 0.044 | 0.044 | 1.00 |
100 (Kilo-lab) | 1.46 | 0.0146 | 0.33 |
1000 (Pilot) | 6.8 | 0.0068 | 0.15 |
10000 (Production) | 31.6 | 0.00316 | 0.07 |
Scale-up experiments for hydrosilylation reactions have demonstrated that catalyst systems can maintain their activity through multiple reaction cycles [24]. For instance, cationic iridium catalysts have been shown to maintain activity for at least 10 successive cycles in hydrosilylation reactions, highlighting the potential for efficient large-scale production [24].
Gas chromatography (GC) serves as a powerful analytical technique for monitoring hydrosilylation reactions in the synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane, offering high sensitivity and excellent separation capabilities [14] [30] [32]:
Reaction progress monitoring: GC allows for precise tracking of reactant consumption and product formation during hydrosilylation reactions [32]. Determination of reaction completion can be accomplished through gas liquid chromatography by monitoring the disappearance of starting materials and the appearance of the target disiloxane product [32].
Product purity assessment: GC analysis can identify and quantify impurities or side products formed during the hydrosilylation reaction, such as isomeric products or partially reacted intermediates [14] [30].
Optimization of reaction conditions: By providing quantitative data on reaction progress and product distribution, GC enables systematic optimization of reaction parameters such as temperature, catalyst loading, and reactant ratios [14].
Quality control in scale-up: As the synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane is scaled up, GC serves as a critical quality control tool to ensure consistent product quality across batches [14] [32].
The basic principles of GC analysis involve sample vaporization, separation on a column, and detection [33]. When a mixed solution sample is injected into the GC system, the compounds contained in the sample are heated and vaporized within the sample injection unit [33]. The vaporized components are transported by the carrier gas (typically helium) to the column, where they are separated based on their interactions with the stationary phase [33]. The separated compounds are then detected, typically using a flame ionization detector (FID) or mass spectrometer (MS), generating electrical signals that are processed to produce a chromatogram [33].
For siloxane compounds like 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane, GC-MS analysis is particularly valuable as it provides both separation and structural information [30]. The mass spectra of trimethylsilylated derivatives exhibit characteristic fragmentation patterns, with fragments at m/z 73 and 299 being common for many siloxane compounds [30].
Nuclear Magnetic Resonance (NMR) spectroscopy provides a non-invasive and highly informative method for monitoring hydrosilylation reactions in the synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane [27] [28] [31]:
Real-time reaction monitoring: NMR allows for direct observation of reaction progress without sampling or significant perturbation of the reaction mixture [27]. The non-invasive nature makes it an ideal tool for monitoring chemical reactions and determining their products and kinetics [27].
Structural confirmation: NMR provides detailed structural information about reaction intermediates and products, enabling confirmation of the target disiloxane structure and identification of any side products [28] [31].
Quantitative analysis: Integration of NMR signals allows for quantitative determination of reactant consumption and product formation, facilitating kinetic analysis of the hydrosilylation reaction [27] [31].
Specific functional group tracking: The silicon-hydrogen (Si-H) signals in 1H NMR (typically around 4.8 ppm) and infrared spectroscopy (2126 cm-1) provide convenient markers for monitoring hydrosilylation progress [31]. The disappearance of these signals indicates consumption of the silane starting material [31].
For hydrosilylation reactions involving 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane, both 1H and 29Si NMR spectroscopy are valuable [28]. 1H NMR can track the disappearance of Si-H signals and the appearance of new signals corresponding to the silicon-carbon bonds formed during hydrosilylation [28]. 29Si NMR provides direct information about changes in the silicon environment, offering complementary insights into reaction progress [28].
Recent advances in NMR methodology have addressed challenges in monitoring heterogeneous reaction systems, which are common in hydrosilylation chemistry [19] [27]. For instance, in situ monitoring of heterogeneous hydrosilylation reactions using both infrared and Raman spectroscopy with phase-specific internal standards has enabled more accurate quantitation of functional groups in biphasic reaction mixtures [19].